Ethyl 2-(4-bromothiophen-3-yl)acetate

Description

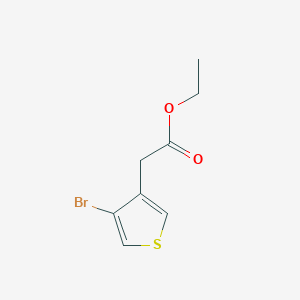

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromothiophen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)3-6-4-12-5-7(6)9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKINVHOLOJQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502780-10-0 | |

| Record name | ethyl 2-(4-bromothiophen-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Ethyl 3-thiopheneacetate

One of the most common and direct methods to prepare ethyl 2-(4-bromothiophen-3-yl)acetate involves selective bromination of ethyl 3-thiopheneacetate. This approach uses N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.

- Procedure : Ethyl 3-thiopheneacetate is dissolved in tetrahydrofuran (THF) and cooled to -78°C. N-bromosuccinimide is added portion-wise over one hour to maintain controlled reactivity. The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete bromination.

- Workup : After reaction completion, the solvent is removed under vacuum. The residue is dissolved in ethyl acetate, washed with brine multiple times, dried over anhydrous sodium sulfate, and concentrated.

- Purification : The crude product is purified by column chromatography using a gradient of ethyl acetate and hexane (from 1% to 5% ethyl acetate).

- Yield and Characterization : This method typically yields the product as a colorless oil with a yield around 51%. The product's purity is confirmed by ^1H-NMR spectroscopy, showing characteristic signals for the ethyl ester and thiophene ring protons.

| Step | Details |

|---|---|

| Starting material | Ethyl 3-thiopheneacetate |

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to room temperature |

| Purification | Column chromatography (EtOAc/hexane gradient) |

| Yield | ~51% |

| Product state | Colorless oil |

Bromination Using Molecular Bromine in Chloroform

Another reported method involves the bromination of ethyl 3-(2-thienoyl)propionate with molecular bromine in warm chloroform.

- Procedure : Bromine is added dropwise to a warm chloroform solution of ethyl 3-(2-thienoyl)propionate under constant stirring. After complete addition, the mixture is stirred for an additional 2 hours to ensure full reaction.

- Workup : The reaction mixture is washed with water to remove hydrogen bromide formed during the reaction. The organic phase is dried over anhydrous sodium sulfate and the chloroform is distilled off.

- Product : The bromoester is obtained as a thick oil in 85% yield and is used immediately for further synthetic steps without additional purification.

| Step | Details |

|---|---|

| Starting material | Ethyl 3-(2-thienoyl)propionate |

| Brominating agent | Bromine (Br2) |

| Solvent | Chloroform |

| Temperature | Warm (not specifically cooled) |

| Workup | Wash with water, dry over Na2SO4, distill solvent |

| Yield | 85% |

| Product state | Thick oil, used immediately |

Alternative Synthetic Routes and Notes

- From 4-acetyl-2-chlorothiophene Derivatives : Related thiophene acetic acids and esters can be prepared by oxidation of acetylthiophene derivatives using lead (IV) tetraacetate in benzene with boron trifluoride etherate and methanol. This method yields mixtures of acetyl and ester derivatives that can be further processed.

- Use of Column Chromatography : Purification by silica gel chromatography is a common step in these syntheses, often employing hexane and isopropyl ether mixtures or ethyl acetate and hexane gradients to isolate the desired bromo-substituted esters with high purity.

- Yields and Spectral Data : Yields vary depending on the method and scale but typically range from moderate (50%) to high (85-91%). Characterization by ^1H and ^13C NMR, melting points, and IR spectroscopy is standard to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Analysis

- Selectivity : The bromination at the 4-position of the thiophene ring is favored due to electronic and steric factors, ensuring regioselective substitution.

- Reaction Control : Low temperatures and slow addition of brominating agents (especially NBS) help avoid polybromination and degradation.

- Purification Challenges : The close polarity of starting materials and products necessitates careful chromatographic separation, often requiring gradient elution.

- Scalability : The bromination with molecular bromine in chloroform offers higher yields and simpler workup, making it more suitable for scale-up despite the harsher reagent.

- Environmental and Safety Considerations : Use of lead tetraacetate and molecular bromine requires careful handling and disposal due to toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(4-bromothiophen-3-yl)acetate has several significant applications in various fields:

Chemistry

- Building Block for Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties .

- Chemical Reactions: The compound undergoes various reactions including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the formation of biaryl compounds which are valuable in pharmaceutical synthesis .

Biology

- Biological Activity Studies: The compound is used to investigate the biological activity of thiophene derivatives. Its interactions with biological molecules can lead to new complexes exhibiting enhanced biological activity .

Medicine

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial effects against several bacterial strains such as Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell membranes .

- Anticancer Potential: Preliminary studies have shown promising anticancer activity in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), where it induced apoptosis and inhibited cell proliferation . The reported IC50 values are approximately 45 µM for MCF-7 and 60 µM for HeLa cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)acetate depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-(4-bromothiophen-3-yl)acetate, differing primarily in their core heterocycles, substituent positions, or additional functional groups.

Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate

- Structure : Contains an imidazole ring substituted with a 4-bromophenyl group and an ethyl acetate moiety .

- Molecular Formula : Likely C₁₉H₁₇BrN₂O₂ (estimated based on substituents).

- The bromine is located on a phenyl substituent rather than directly on the heterocycle, altering electronic effects.

- Applications : Likely explored as a ligand or bioactive molecule due to the imidazole scaffold’s prevalence in medicinal chemistry .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Features a benzofuran core with bromine at the 5-position and an ethyl sulfinyl group at the 3-position .

- Molecular Formula : C₁₄H₁₅BrO₄S (MW: ~359.29 g/mol).

- Key Differences: The benzofuran core (oxygen-containing heterocycle fused to benzene) offers distinct π-π stacking properties compared to thiophene.

- Synthesis : Prepared via oxidation of a thioether precursor, highlighting divergent synthetic pathways compared to thiophene derivatives .

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

- Structure : A benzene ring substituted with bromine (4-position), fluorine (3-position), and an ethyl acetate group .

- Molecular Formula : C₁₀H₁₀BrF₂O₂ (MW: ~297.09 g/mol).

- Key Differences: Lacks a heterocyclic core, reducing aromaticity and altering electronic properties.

- Applications : Likely used in drug discovery for its halogenated aromatic system, which is common in kinase inhibitors or antimicrobial agents .

Ethyl 4-bromophenylacetate

- Structure : A simple phenyl ring with bromine (4-position) and an ethyl acetate substituent .

- Molecular Formula : C₁₀H₁₁BrO₂ (MW: ~259.10 g/mol).

- Key Differences: Non-heterocyclic structure results in lower complexity and fewer opportunities for π-π interactions compared to thiophene derivatives. Bromine’s steric and electronic effects are isolated to the phenyl ring.

- Synthesis : Similar to , where bromophenylacetic acid derivatives are synthesized via coupling reactions in THF .

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes negative charges in intermediates, influencing reactivity. Thiophene’s sulfur atom enhances resonance effects compared to benzene or imidazole cores .

- Synthetic Routes : Ethyl acetate derivatives are commonly synthesized via esterification or coupling reactions (e.g., ), but heterocyclic analogs (e.g., benzofuran) require specialized oxidation steps .

- Crystallography: Compounds like the benzofuran derivative () exhibit stabilized crystal packing via π-π interactions and hydrogen bonding, a feature less pronounced in non-heterocyclic analogs .

Biological Activity

Ethyl 2-(4-bromothiophen-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a bromine atom in the thiophene ring and the ethyl acetate moiety contributes to its unique reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, interactions with biological systems, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit various biological activities, including antimicrobial effects. This compound has shown promising results in inhibiting bacterial growth. For example, studies have demonstrated its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these cell lines were reported at approximately 45 µM for MCF-7 and 60 µM for HeLa cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways that regulate growth and survival .

Case Studies

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 2-(2-bromothiophen-3-yl)acetate | Brominated thiophene derivative | Similar reactivity but differs in bromination position |

| Mthis compound | Methyl ester | Exhibits different solubility and reactivity profiles |

| Thiophene derivatives without bromination | Simple thiophenes | Generally less active biologically due to lack of halogen substitution |

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(4-bromothiophen-3-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-bromothiophen-3-yl)acetic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Reaction optimization includes monitoring by TLC or GC-MS to track ester formation . For bromothiophen derivatives, controlling temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol) minimizes side reactions like di-ester formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify key signals: the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂O) and aromatic protons from the bromothiophene moiety (δ ~6.8–7.5 ppm). COSY and HSQC resolve overlapping signals .

- GC-MS : Confirms molecular ion peaks (e.g., [M]⁺ at m/z 263 for C₈H₉BrO₂S) and detects impurities via retention time comparison with standards .

- Elemental Analysis : Validates C, H, Br, and S content within ±0.3% of theoretical values .

Q. How can solubility and stability data inform experimental design for this compound?

- Methodological Answer : Ethyl esters generally exhibit moderate polarity. Solubility tests in DMSO, DCM, and ethanol (20–30 mg/mL at 25°C) guide solvent selection for reactions . Stability studies under varying pH (3–9) and temperature (4–40°C) using HPLC monitoring reveal decomposition pathways (e.g., hydrolysis to acetic acid derivatives). Store at –20°C in inert atmospheres to prevent bromine displacement or ester hydrolysis .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data discrepancies in this compound?

- Methodological Answer : X-ray diffraction data refinement using SHELXL (e.g., anisotropic displacement parameters for Br and S atoms) improves accuracy . For ambiguous electron density, employ Mercury CSD to visualize voids and validate hydrogen bonding or π-π stacking interactions . If twinning is suspected, use the WinGX/ORTEP suite for metric analysis and structure validation .

Q. How can computational modeling predict reactivity or regioselectivity in bromothiophene derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the 4-bromo position. Fukui indices identify nucleophilic sites, while Mulliken charges predict reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) . Compare computed IR spectra with experimental data to validate models .

Q. What experimental approaches address conflicting NMR data for stereoisomers or rotamers?

- Methodological Answer : Variable-temperature NMR (VT-NMR, –50°C to 80°C) distinguishes rotamers by observing coalescence of split signals. For stereoisomers, use chiral HPLC (e.g., Chiralpak IA column) with polar solvents (hexane/isopropanol) or derivatize with Mosher’s acid for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.